4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Overview
Description
4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit certain enzymes involved in drug metabolism, such as cytochrome p450 enzymes .
Mode of Action
It’s suggested that the compound might interact with its targets, potentially leading to changes in their function .
Result of Action
Similar compounds have been shown to have anti-inflammatory and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is often carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Reduction: The major product is 4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.
Scientific Research Applications
4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting carbonic anhydrase enzymes.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in studies investigating the inhibition of specific enzymes and pathways in cancer research.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-3-(trifluoromethyl)aniline
- 4-nitrobenzenesulfonamide
- 3-(trifluoromethyl)aniline
Uniqueness
4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and trifluoromethyl groups enhances its potential as an enzyme inhibitor and its utility in medicinal chemistry .
Properties
IUPAC Name |
4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4S/c14-13(15,16)9-2-1-3-10(8-9)17-23(21,22)12-6-4-11(5-7-12)18(19)20/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDRKUYDDXPNQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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